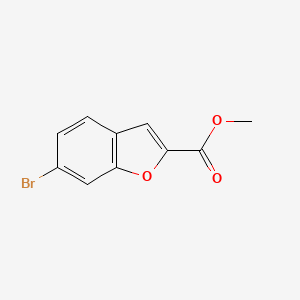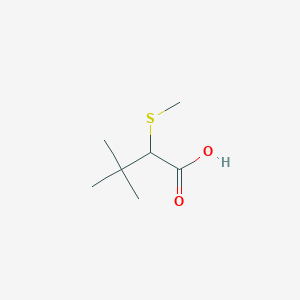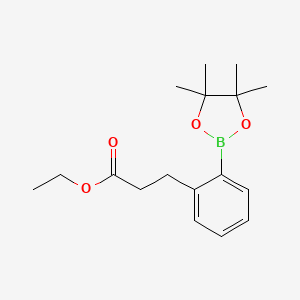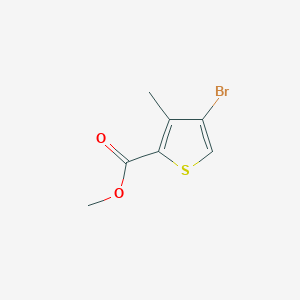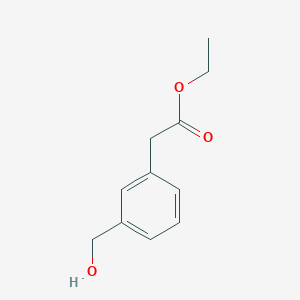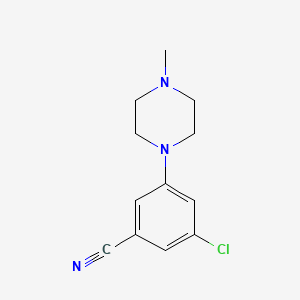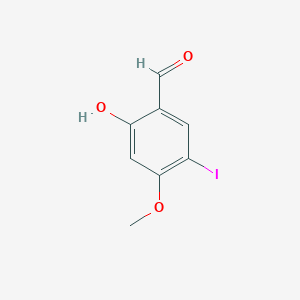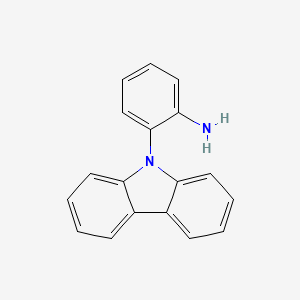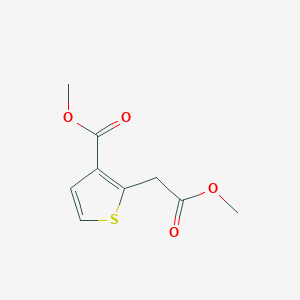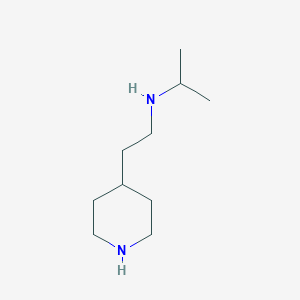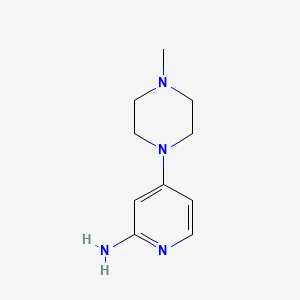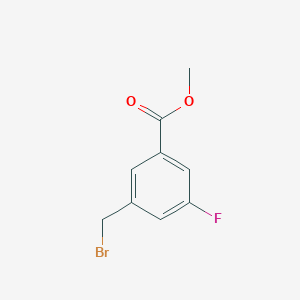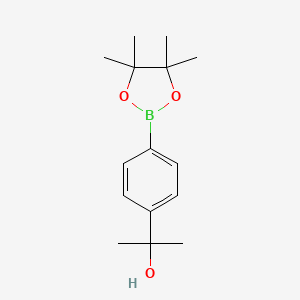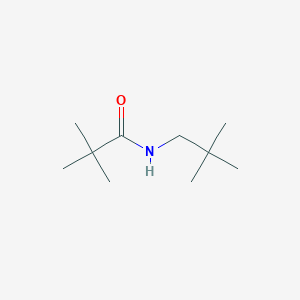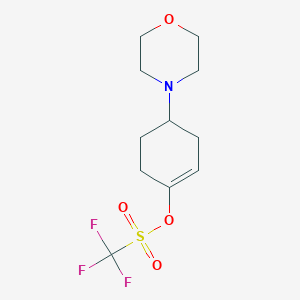
4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate
Descripción general
Descripción
“4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate” is a chemical compound with the CAS Number: 1046793-55-8 . It has a molecular weight of 315.31 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-morpholinyl)-1-cyclohexen-1-yl trifluoromethanesulfonate . The InChI code is 1S/C11H16F3NO4S/c12-11(13,14)20(16,17)19-10-3-1-9(2-4-10)15-5-7-18-8-6-15/h3,9H,1-2,4-8H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Antibiotic Modulation
- Antimicrobial Properties: 4-(Phenylsulfonyl) morpholine, related to the morpholine group, exhibits antimicrobial properties. It has been studied for its activity against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida species. This compound's modulating activity can enhance the efficacy of other antibiotics like amikacin against resistant strains (Oliveira et al., 2015).
Synthesis of Kinase Inhibitors
- DNA-Dependent Protein Kinase Inhibitors: A compound structurally similar to 4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate, 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, is a key intermediate for the synthesis of DNA-dependent protein kinase inhibitors. This is crucial for developing drugs targeting DNA repair mechanisms in cancer cells (Aristegui et al., 2006).
Chemical Structure and Reactivity Analysis
- Stereodynamic Behavior: The stereodynamic behavior of compounds like 1-(trifluoromethylsulfonyl)piperidine and 4-(trifluoromethylsulfonyl)morpholine has been studied using low-temperature NMR spectroscopies. This research provides insights into the conformations and intramolecular interactions of such compounds (Shainyan et al., 2008).
Additional Applications
- Morpholin-2-one Derivatives Synthesis: A related compound, morpholin-2-one, can be synthesized via intramolecular acid-catalyzed hydroamination, starting from amino acids. This process is metal-free and offers a practical method for generating morpholinones (Knight et al., 2019).
- Volumetric Properties in Buffer Solutions: Research on 4-Morpholineethanesulfonic acid and related compounds focuses on their use as buffers for pH control in various biochemical and pharmaceutical applications (Taha & Lee, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
(4-morpholin-4-ylcyclohexen-1-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4S/c12-11(13,14)20(16,17)19-10-3-1-9(2-4-10)15-5-7-18-8-6-15/h3,9H,1-2,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVGKRUAUADCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1N2CCOCC2)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



